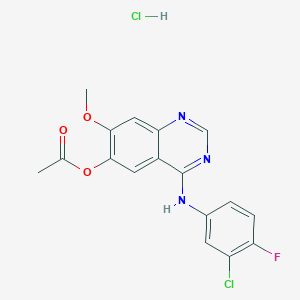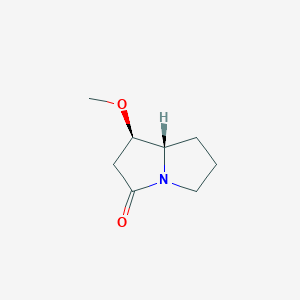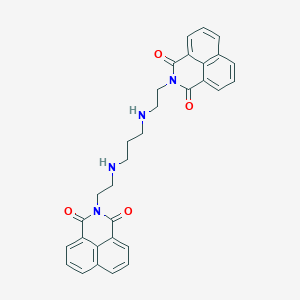
Elinafide
Übersicht
Beschreibung
Elinafide is a symmetrical dimeric bis-naphthalimide compound and a topoisomerase II inhibitor with antineoplastic activity. It contains two neutral chromophores joined by a cationic linker and is capable of bis-intercalation at the TpG and CpA steps of the DNA hexanucleotide. This intercalation inhibits topoisomerase II activity, leading to DNA strand breakage and inhibition of DNA, RNA, and protein synthesis (Definitions, 2020).
Wissenschaftliche Forschungsanwendungen
The scientific research applications of Elinafide are primarily focused on its role in cancer treatment. Naphthalimides, the class of compounds to which Elinafide belongs, have demonstrated high antitumor activity against a variety of murine and human tumor cells. Elinafide's development followed the improvement of therapeutic properties of other naphthalimides like mitonafide and amonafide. Its intense in vitro and in vivo antitumor activity has led to its use in clinical trials for treating solid tumors. The history and development of Elinafide, including its synthesis and biological activity, are well-documented in this context (Braña Mf & A. Ramos, 2001).
Wirkmechanismus
Elinafide is a potent anticancer agent with a naphthalimide structure . This article will delve into the mechanism of action of Elinafide, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Elinafide primarily targets DNA and Topoisomerase II (Top II) . DNA is the genetic material of cells, and Top II is an enzyme that alters the topologic states of DNA during transcription. This enzyme plays a crucial role in processes such as replication, transcription, and chromosome condensation and segregation .
Mode of Action
Elinafide acts as a DNA intercalating agent and a Top II inhibitor . It interferes with DNA function by inserting a planar ring into the DNA double helix and interacting with enzymes through its side chain . This interaction results in the disruption of DNA replication and transcription, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
Elinafide affects the DNA replication and transcription pathways. By intercalating into the DNA double helix and inhibiting Top II, it disrupts the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
Elinafide has demonstrated significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant sublines . Its action results in the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Action Environment
The action of Elinafide can be influenced by various environmental factors such as pH and DNA groove composition . Changes in these factors can affect the binding constants and parameters of Elinafide, thereby influencing its efficacy and stability .
Safety and Hazards
Elinafide is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Eigenschaften
IUPAC Name |
2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOQBDEVTWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870082 | |
| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elinafide | |
CAS RN |
162706-37-8 | |
| Record name | Elinafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELINAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Elinafide interact with its target and what are the downstream effects?
A: Elinafide is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Elinafide? How do modifications to its structure impact its activity, potency, and selectivity?
A: Research has demonstrated that dimerization of the planar chromophore in Elinafide significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in Elinafide for its DNA binding and subsequent biological activity.
Q3: What is known about the stability and formulation of Elinafide? Are there strategies to improve its stability, solubility, or bioavailability?
A3: While specific data on the stability and formulation of Elinafide is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of Elinafide to enhance its therapeutic potential.
Q4: What is the toxicological and safety profile of Elinafide? What data exists on toxicity, adverse effects, and its safety profile?
A: While Elinafide has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, Elinafide has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of Elinafide and to develop strategies to mitigate potential toxicities.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor Elinafide?
A5: Various techniques are employed to study Elinafide and its interactions with DNA. These include:
- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of Elinafide to DNA, including the determination of association and dissociation rates [, , ].
- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of Elinafide [, ].
- Nuclear Magnetic Resonance (NMR): Provides structural insights into the Elinafide-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].
- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by Elinafide [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)


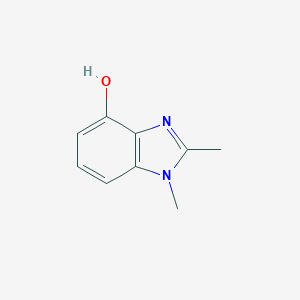


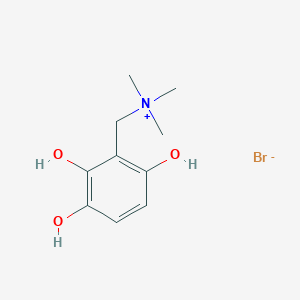
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)


![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
